4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride is a chemical compound with the IUPAC name 4-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride. It is categorized under the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with an amino group and a trifluoroethyl side chain. The compound has garnered attention in chemical and pharmaceutical research due to its unique structural features and potential applications.
The synthesis of 4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
The reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran and may require reflux to facilitate the reaction process. Purification steps often include recrystallization or column chromatography to isolate the desired compound in high purity .
The molecular structure of 4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride features:
This structural configuration contributes to its unique physical and chemical properties, influencing its reactivity and potential applications in various fields .
4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride can participate in various chemical reactions:
These reactions are typically facilitated by adjusting pH levels and employing various catalysts to optimize yields and selectivity .
The mechanism of action for 4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride largely depends on its interaction with biological targets:
Research into its specific biological activities is ongoing, with studies focusing on its potential as a therapeutic agent due to its structural characteristics that allow for interaction with biomolecules .
Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on purity and form but are essential for practical applications in laboratory settings .
4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride has several applications:
The strategic integration of fluorine atoms into bioactive scaffolds represents a cornerstone of modern medicinal chemistry, driven by the unique physicochemical properties imparted by this halogen. 4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride exemplifies this approach, combining a privileged pyrrolidin-2-one motif with a strategically positioned trifluoroethyl group. This molecular architecture leverages synergistic effects to enhance target engagement and pharmacokinetic profiles. Fluorinated compounds now constitute approximately 20% of commercialized pharmaceuticals, reflecting their critical role in addressing complex therapeutic challenges, particularly in central nervous system (CNS) disorders and oncology [1]. The compound’s design underscores a deliberate fusion of steric, electronic, and metabolic optimization principles—positioning it within a transformative class of therapeutics targeting historically intractable biological pathways.
The therapeutic application of trifluoroethyl-containing compounds originated in the mid-20th century with the introduction of fludrocortisone acetate (1954), a fluorinated corticosteroid demonstrating enhanced glucocorticoid and mineralocorticoid potency compared to non-fluorinated analogues [1]. This breakthrough illuminated the profound impact of fluorine substitution on drug efficacy, catalyzing focused exploration of the trifluoroethyl (–CH₂CF₃) moiety. The 1980s witnessed the emergence of fluoroquinolones, where the trifluoroethyl group contributed to superior DNA gyrase inhibition and antibacterial activity [1]. Mechanistically, the –CH₂CF₃ group combines three key properties:
Table 1: Evolution of Key Trifluoroethyl-Containing Pharmaceuticals
Era | Compound Class | Representative Drug | Therapeutic Area | Impact of –CH₂CF₃ |
---|---|---|---|---|
1950s | Corticosteroids | Fludrocortisone acetate | Endocrine disorders | ↑ Mineralocorticoid/glucocorticoid activity |
1980s | Fluoroquinolones | Norfloxacin | Anti-infectives | ↑ DNA gyrase inhibition, broad-spectrum activity |
2000–2020s | Kinase Inhibitors | Futibatinib | Oncology (FGFR-driven cancers) | Enhanced target selectivity, kinase binding affinity |
2020s | PET Tracers | Piflufolastat F-18 | Diagnostics (prostate cancer) | Improved pharmacokinetics for imaging |
Recent decades have witnessed an exponential growth in FDA-approved drugs incorporating this moiety. Between 2016–2022 alone, 60 fluorinated drugs received approval, with a significant subset featuring the trifluoroethyl group [1] [5]. Notable examples include futibatinib (FGFR inhibitor, approved 2022) and PET imaging agents like piflufolastat F-18, where the trifluoroethyl group optimizes target binding and in vivo stability [1] [6]. The progression reflects a shift from serendipitous discovery to rational design, leveraging advanced techniques like fragment-based screening and computational modeling to optimize trifluoroethyl placement within pharmacophores targeting "undruggable" proteins [10].
The pyrrolidin-2-one ring (a cyclic γ-lactam) constitutes a privileged scaffold in neuropharmacology due to its structural mimicry of endogenous neurotransmitters and favorable CNS pharmacokinetics. Its saturated, non-planar conformation enables three-dimensional diversity and chiral versatility critical for interacting with complex neuronal receptors [2] [6]. Key physicochemical attributes underpinning its CNS utility include:
Table 2: Clinically Utilized Pyrrolidin-2-one Derivatives in CNS Therapeutics
Compound | Structural Features | Primary CNS Target | Therapeutic Indication | Key Advantages |
---|---|---|---|---|
Aniracetam | 1-(4-Methoxybenzoyl)-pyrrolidin-2-one | AMPA receptors, Cholinergic systems | Cognitive enhancement (dementia) | Cognitive enhancement, neuroprotection |
Rolipram | 4-(3-Cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | Phosphodiesterase-4 (PDE4) | Depression, neurodegeneration | Neuroinflammation suppression |
Daridorexant | Dual orexin receptor antagonist (DORA) | Orexin receptors OX1/OX2 | Insomnia | Sleep architecture preservation, low next-day impairment |
Compound of Interest | 4-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | Undisclosed (likely neuromodulatory) | Research phase | Combines BBB permeability (pyrrolidinone) with target engagement (fluorinated alkyl) |
The scaffold’s versatility is evidenced by its presence in drugs spanning multiple CNS indications: Aniracetam modulates AMPA receptors and acetylcholine release for cognitive disorders, Rolipram inhibits PDE4 to exert antidepressant and anti-neuroinflammatory effects, and Daridorexant (FDA-approved 2022) antagonizes orexin receptors for insomnia treatment [6]. The 4-aminomethyl substitution in the compound of interest further enhances its potential, as primary amines serve as proton acceptors/donors for salt bridge formation with neuronal targets and can be derivatized to fine-tune physicochemical properties [4] [6]. Molecular modeling confirms that substituents at the C4 position project into key auxiliary binding pockets of ion channels and GPCRs prevalent in CNS disorders [2].
The concurrent integration of a 4-aminomethyl group and an N1-trifluoroethyl moiety on the pyrrolidin-2-one scaffold creates a pharmacophore with optimized and often synergistic properties for CNS penetration and target engagement. This combination addresses multiple drug design challenges simultaneously:
Table 3: Physicochemical Properties Imparted by Synergistic Motifs
Property | Contribution of 4-Aminomethyl Group | Contribution of N1-Trifluoroethyl Group | Net Effect |
---|---|---|---|
Lipophilicity (logP) | ↓ Decrease (~0.5–1.0 unit) | ↑ Increase (~1.0–1.5 units) | Balanced (Optimal for CNS: logP ~2–3) |
Polar Surface Area | ↑ Increase (~26 Ų) | Minimal change | Moderate PSA (~50 Ų) → Favorable BBB penetration |
Metabolic Stability | Moderate (Potential MAO/oxidative vulnerability) | High (Resists N-dealkylation) | Overall ↑ Stability (t₁/₂ extension) |
Hydrogen-Bond Capacity | Strong donor/acceptor (NH₂/NH₃⁺) | Weak acceptor (F atoms) | Versatile binding (Ionic/H-bond/van der Waals) |
Conformational Rigidity | Moderate (Free rotation of CH₂NH₂) | Restricts N-inversion | Defined 3D orientation at binding site |
This synergy is particularly valuable for targeting intracellular proteins or transmembrane receptors where membrane partitioning and specific binding must coexist. For instance, in kinase inhibitors like futibatinib, analogous trifluoroethyl-amine synergism enables deep penetration into the hydrophobic ATP-binding cleft while engaging critical polar residues [10]. The hydrochloride salt of the title compound further optimizes crystallinity, solubility, and stability—critical factors for preclinical development [6].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8